Molecular Weight and Hydrogen-Bonding Capacity Differentiation Versus 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine
The target compound (MW = 437.4 g/mol, C20H19N7O5) is approximately 54% heavier than the closest commercially available positional isomer, 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine (MW = 283.24 g/mol, C13H9N5O3) . The difference arises from the L-prolylglycinamide group at the pyrimidine 4-position, which replaces a primary amine (–NH2). This substitution increases the hydrogen-bond acceptor count from 5 to 7 and the hydrogen-bond donor count from 2 to 3, both of which are critical parameters in Lipinski's Rule of Five assessments and structure-based drug design [1]. In the quinoline–pyrimidine NDH-2 inhibitor series, multivariate analysis identified overall ligand charge and hydrophobicity as key determinants of antibacterial activity and cytotoxicity, with more polar analogs exhibiting reduced off-target cytotoxicity [2].
| Evidence Dimension | Molecular weight and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | MW = 437.4 g/mol; HBA = 7; HBD = 3 |
| Comparator Or Baseline | 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine: MW = 283.24 g/mol; HBA = 5; HBD = 2 |
| Quantified Difference | ΔMW = +154.16 g/mol (+54.4%); ΔHBA = +2; ΔHBD = +1 |
| Conditions | Calculated from molecular formula and SMILES structure; vendor-reported data (EvitaChem, BenchChem) |
Why This Matters
Procurement decisions for lead optimization require precise control over physicochemical properties; the higher MW and additional H-bond functionality of the target compound may confer altered solubility, permeability, and target-binding thermodynamics that cannot be achieved with the simpler 4-amine analog, making it a distinct chemical tool for SAR expansion.
- [1] Deepthis K, Katagi MS, Fernandes J, Dixit S, Singh D. Novel Hybrids of Quinoline Linked Pyrimidine Derivatives as Cyclooxygenase Inhibitors: Molecular Docking, ADMET Study, and MD Simulation. Int J App Pharm. 2024;16(6). doi:10.22159/ijap.2024v16i6.52023. View Source
- [2] Lu L, et al. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2). ACS Infect Dis. 2022. PMID: 35184552. View Source
